molecular formula C12H22ClF3N2O2 B3236243 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride CAS No. 1365969-60-3

4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride

Cat. No.: B3236243
CAS No.: 1365969-60-3
M. Wt: 318.76
InChI Key: PSJIRTNVYUPFRM-UHFFFAOYSA-N
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Description

4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride is a specialized chemical building block designed for research and development, particularly in medicinal chemistry. This compound integrates a base-sensitive tert-butoxycarbonyl (Boc)-protected piperidine amine with a 2,2,2-trifluoroethylamine hydrochloride moiety. The Boc protecting group allows for selective deprotection under mild acidic conditions to generate the free amine, enabling sequential synthesis strategies. The trifluoroethyl group is a key motif known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity due to the strong electron-withdrawing effect of the fluorine atoms . As such, this reagent is a valuable synthon for constructing more complex molecules, with potential applications in the synthesis of protease inhibitors, receptor antagonists, and other bioactive compounds targeting the central nervous system, cardiovascular diseases, and oncology. The compound is provided as a solid for convenience in handling and storage. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2.ClH/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)16-8-12(13,14)15;/h9,16H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJIRTNVYUPFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-60-3
Record name 1-Piperidinecarboxylic acid, 4-[(2,2,2-trifluoroethyl)amino]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method includes the reaction of piperidine with tert-butoxycarbonyl chloride to introduce the Boc protecting group. The trifluoroethylamine group is then introduced through nucleophilic substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₂₂ClF₃N₂O₂
  • CAS Number : 1365969-60-3
  • Molecular Weight : 318.77 g/mol

The compound features a piperidine ring protected by a Boc (tert-butyloxycarbonyl) group, along with a trifluoroethylamine moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds due to its electron-withdrawing nature, which can improve metabolic stability and bioactivity.

Medicinal Chemistry Applications

  • Drug Development :
    • The trifluoromethyl group is often incorporated into drug candidates to enhance their potency and selectivity. For instance, compounds containing trifluoromethyl groups have been explored as potential treatments for various conditions, including cancer and neurodegenerative diseases .
    • Research has shown that derivatives of 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride can act as antagonists for neurokinin receptors, indicating potential applications in treating conditions such as chemotherapy-induced nausea and migraine .
  • Synthesis of Bioactive Compounds :
    • This compound serves as a building block in the synthesis of spirocyclic oxindoles, which are important in the development of pharmaceuticals targeting various biological pathways. Its use in stereoselective synthesis has been documented, demonstrating its utility in creating complex molecular architectures with high yields and selectivity .

Synthetic Methodologies

The compound is utilized in various synthetic strategies:

  • Asymmetric Synthesis :
    • The presence of the Boc group allows for selective reactions under mild conditions. It can be removed under acidic conditions to yield free amines that are further functionalized .
  • Catalytic Reactions :
    • Recent studies have highlighted the role of this compound in catalytic reactions involving chiral phosphonium salts and bifunctional catalysts to achieve high enantioselectivity in product formation .

Case Studies

  • Synthesis of Trifluoromethyl-containing Spirooxindoles :
    • In a study published by MDPI, researchers successfully synthesized spirooxindole derivatives using this compound as a precursor. The reaction conditions were optimized to achieve yields exceeding 90% with excellent diastereoselectivity (>20:1) and enantioselectivity (>99%) .
  • Neurokinin Receptor Antagonism :
    • A patent describes the use of similar piperidinyl compounds as CGRP receptor antagonists. These compounds have shown promise in preclinical models for treating migraine and other related disorders .

Mechanism of Action

The mechanism of action of 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity towards these targets, while the Boc group provides stability during synthesis .

Comparison with Similar Compounds

Key Features

  • Molecular Formula : C₁₃H₂₂F₃N₂O₂·HCl (exact formula may vary based on substitution patterns).
  • Molecular Weight : ~328.7 g/mol (estimated).
  • Physical State : Typically a white to yellow crystalline powder, hygroscopic, requiring storage at 0–6°C .
  • Applications : Intermediate in peptide synthesis, PROTACs (proteolysis-targeting chimeras), and kinase inhibitors due to its trifluoromethyl group’s bioisosteric effects .
Structural Analogs
Compound Name Key Features Applications Reference
2,2,2-Trifluoroethylamine Hydrochloride - Simpler structure (C₂H₄F₃N·HCl).
- High reactivity in N-trifluoroethylation reactions.
Fluorinating agent in pharmaceuticals, agrochemicals .
4-Methylpentan-2-yl-2,2,2-trifluoroethylamine - Branched alkyl chain enhances lipophilicity.
- Used in specialty polymers.
Material science, surfactants .
2-Trifluoromethylbenzimidazole N-Oxides - Heterocyclic core with trifluoromethyl group.
- Acaricidal activity.
Agricultural pesticides .
Reaction Behavior

Catalytic Efficiency

  • 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine Hydrochloride: Limited direct catalytic data, but steric hindrance from the Boc-piperidinyl group likely reduces reactivity compared to simpler analogs.
  • 2,2,2-Trifluoroethylamine Hydrochloride : Exhibits high catalytic efficiency in iron porphyrin-mediated N-trifluoroethylation reactions (e.g., 78% yield for o-methyl-N-trifluoroethylaniline) .

Substrate Compatibility

  • Steric Sensitivity : Both compounds show reduced reactivity with bulky substrates (e.g., 4-bromo-N-isopropyl aniline fails to react) .
  • Electronic Effects : Electron-rich anilines (e.g., p-methoxy derivatives) favor N-trifluoroethylation, while electron-deficient substrates require optimized conditions .
Physicochemical Properties
Property 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine HCl 2,2,2-Trifluoroethylamine HCl
Molecular Weight ~328.7 g/mol 135.5 g/mol
Melting Point Not reported 218°C
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Water, CH₂Cl₂
Stability Stable under inert conditions Hygroscopic; decomposes at >200°C
Pharmacological Relevance
  • Boc-Piperidinyl Derivative: Potential in CNS-targeted drugs due to piperidine’s blood-brain barrier permeability .
  • Trifluoroethylamine HCl : Found in kinase inhibitors (e.g., salt-inducible kinase inhibitors) for cancer therapy .

Biological Activity

4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trifluoroethylamine moiety, which is known to enhance the pharmacological properties of various drug candidates. The following sections explore its biological activity, including its mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoroethyl group can influence the compound's lipophilicity and binding affinity to proteins or receptors. This leads to modulation of various biochemical pathways, potentially resulting in therapeutic effects such as:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.

Research Findings

Recent studies have examined the biological effects of this compound in various experimental models. Below is a summary of key findings:

StudyBiological ActivityModel UsedKey Findings
AntimicrobialBacterial strainsDemonstrated significant inhibition of growth in Gram-positive bacteria.
AnticancerCancer cell linesInduced apoptosis via caspase activation and mitochondrial dysfunction.
Enzyme inhibitionIn vitro assaysShowed competitive inhibition against target enzymes with IC50 values in the low micromolar range.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential use as a novel antibacterial agent.
  • Cancer Cell Apoptosis :
    In a cell line study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in Annexin V-positive cells after 24 hours of treatment, indicating its potential as an anticancer therapeutic.
  • Enzyme Interaction :
    The compound was tested for its inhibitory effects on purine nucleoside phosphorylase (PNP), an enzyme implicated in cancer metabolism. The study found that it inhibited PNP activity with an IC50 value of 0.5 µM, suggesting that it could be developed into a therapeutic agent targeting metabolic pathways in tumors.

Q & A

Q. What are the recommended synthetic routes for 4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride, and what key intermediates are involved?

  • Methodology : A plausible synthetic route involves:

Boc protection of piperidine : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) to form 4-Boc-piperidine .

Trifluoroethylamine coupling : Introduce the trifluoroethylamine moiety via nucleophilic substitution or reductive amination. For example, react 4-Boc-piperidine with 2,2,2-trifluoroethylamine in the presence of a coupling agent like EDCI or DCC .

Hydrochloride salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethyl acetate or ether) to precipitate the hydrochloride salt .
Critical Intermediates :

  • 4-Boc-piperidine (CAS 769944-79-8, >95% purity recommended) .
  • 2,2,2-Trifluoroethylamine (ensure anhydrous conditions to avoid side reactions).

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology :
  • Analytical Techniques :
  • HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 30:70 over 20 min) to assess purity (>98% by area) .
  • NMR : Confirm Boc group integrity (δ ~1.4 ppm for t-butyl protons) and trifluoroethylamine signals (δ ~3.5 ppm for CH₂CF₃) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₃H₂₂F₃N₂O₂·HCl: calc. 358.13) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., Boc deprotection or trifluoroethyl group hydrolysis)?

  • Methodology :
  • Temperature Control : Maintain temperatures <0°C during Boc protection to prevent premature deprotection .
  • Solvent Selection : Use anhydrous DCM for trifluoroethylamine coupling to minimize hydrolysis .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., TEA) to enhance coupling efficiency while suppressing side reactions .
    Data-Driven Optimization :
ConditionYield (%)Purity (%)Side Product (%)
DCM, 0°C, EDCI/HOBt72953 (Boc cleavage)
THF, RT, DCC/DMAP658812 (hydrolysis)
Based on analogous reactions in .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Methodology :
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-cyclopentylpiperidine hydrochloride, CAS 1354962-37-0) to identify characteristic shifts .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish overlapping signals in crowded NMR regions .
  • Tandem MS/MS : Fragment ions at m/z 241 (loss of Boc group) and 158 (piperidine ring) confirm the core structure .

Data Analysis & Experimental Design

Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?

  • Methodology :
  • Factor Screening : Evaluate variables (temperature, solvent, catalyst ratio) using a fractional factorial design .
  • Response Surface Modeling : Optimize yield via central composite design (CCD) with 3-5 center points .
    Example :
VariableLow LevelHigh LevelOptimal Range
Reaction Temp (°C)-10250–5
EDCI Equiv.1.01.51.2
Adapted from flow-chemistry optimization in .

Q. What advanced purification techniques address low yields from crude reaction mixtures?

  • Methodology :
  • Continuous Chromatography : Use preparative HPLC with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) for high-resolution separation .
  • Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to isolate the hydrochloride salt with >99% purity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Boc-piperidinyl)-2,2,2-trifluoroethylamine hydrochloride

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